molecular formula C9H19NO2 B2560566 2-(3,3-Dimethoxycyclopentyl)ethanamine CAS No. 2243503-73-1

2-(3,3-Dimethoxycyclopentyl)ethanamine

Cat. No. B2560566
CAS RN: 2243503-73-1
M. Wt: 173.256
InChI Key: RVOSUINZVCNOOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, which 2-(3,3-Dimethoxycyclopentyl)ethanamine is a type of, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed .


Molecular Structure Analysis

The molecular weight of 2-(3,3-Dimethoxycyclopentyl)ethanamine is 173.26 . The InChI code for this compound is 1S/C9H19NO2/c1-11-9(12-2)5-3-8(7-9)4-6-10/h8H,3-7,10H2,1-2H3 .


Chemical Reactions Analysis

Amines, such as 2-(3,3-Dimethoxycyclopentyl)ethanamine, can undergo a variety of chemical reactions. For example, they can participate in S N 2 reactions with alkyl halides . They can also react with azide ions, which can then be reduced .

properties

IUPAC Name

2-(3,3-dimethoxycyclopentyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-11-9(12-2)5-3-8(7-9)4-6-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSUINZVCNOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(C1)CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Dimethoxycyclopentyl)ethanamine

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